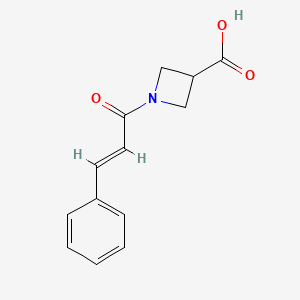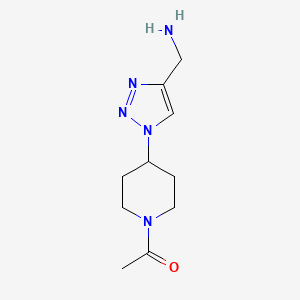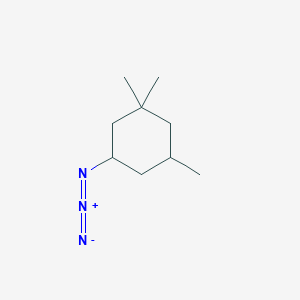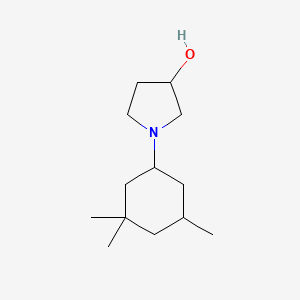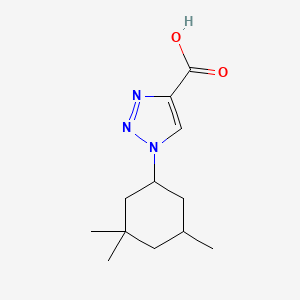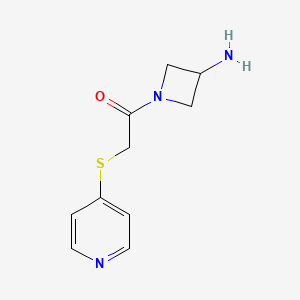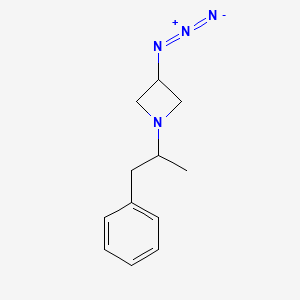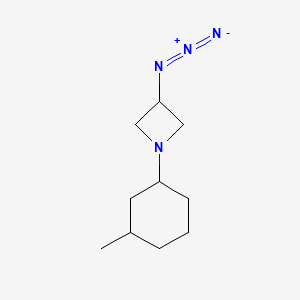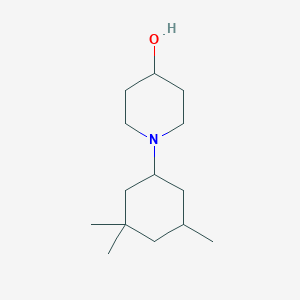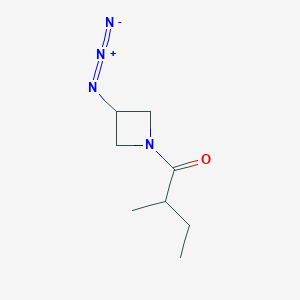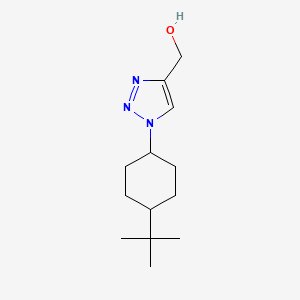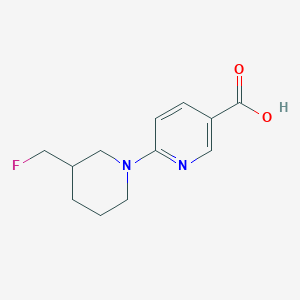
6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Understanding Nicotinic Acid Derivatives
6-(3-(Fluoromethyl)piperidin-1-yl)nicotinic acid falls under the broad category of nicotinic acid (niacin) derivatives, which are extensively studied for their pharmacological benefits. While the specific compound mentioned does not directly appear in the available research, insights into nicotinic acid and its derivatives highlight their potential applications in various therapeutic areas.
Potential Therapeutic Uses
Desensitization of Nicotinic Acetylcholine Receptors : Nicotinic acid derivatives, including compounds similar in structure to this compound, may contribute to the desensitization of nicotinic acetylcholine receptors (nAChRs). This process is crucial for developing drugs aimed at improving cognition and memory without the adverse effects associated with direct agonist actions (Buccafusco, Beach, & Terry, 2009).
Anticancer Potential : Recent studies emphasize the significance of nicotinic acid derivatives as promising anticancer agents. Their ability to influence cellular mechanisms related to cancer progression marks them as potential candidates for drug development aimed at cancer treatment (Jain, Utreja, Kaur, & Jain, 2020).
Lipid Disorders Treatment : Nicotinic acid is renowned for its efficacy in treating lipid disorders by lowering LDL and VLDL levels while increasing HDL levels. Derivatives of nicotinic acid, by extension, may possess similar lipid-modifying effects, offering a broad spectrum of therapeutic applications in cardiovascular health management (Figge, Figge, Souney, Mutnick, & Sacks, 1988).
Safety and Hazards
Wirkmechanismus
Target of action
Nicotinic acid, also known as niacin, is a form of vitamin B3 that is used by your body to turn food into energy. It plays a role in cellular signaling and making and repairing DNA, in addition to acting as an antioxidant .
Mode of action
Nicotinic acid is a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme involved in several biological processes including cellular metabolism, DNA repair, and gene expression .
Biochemical pathways
Nicotinic acid is involved in the NAD+ salvage pathway, which is crucial for energy generation and cellular repair mechanisms .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of nicotinic acid are well-studied. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. It is metabolized in the liver and excreted through the urine .
Result of action
The primary result of nicotinic acid action is the production of NAD+, which is crucial for energy production and cellular repair mechanisms .
Action environment
The action of nicotinic acid can be influenced by several factors including the individual’s health status, genetic factors, and diet. For example, alcohol consumption can increase the body’s requirement for niacin .
Eigenschaften
IUPAC Name |
6-[3-(fluoromethyl)piperidin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-6-9-2-1-5-15(8-9)11-4-3-10(7-14-11)12(16)17/h3-4,7,9H,1-2,5-6,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCALXJBRJZSQED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


